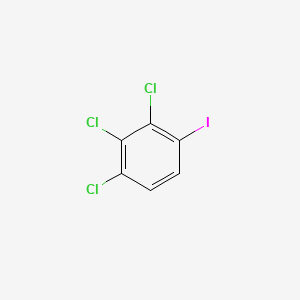

1,2,3-Trichloro-4-iodobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2,3-trichloro-4-iodobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3I/c7-3-1-2-4(10)6(9)5(3)8/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZKJHOBHWRQKIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)Cl)Cl)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3I | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70978348 | |

| Record name | 1,2,3-Trichloro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70978348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62720-28-9 | |

| Record name | 1,2,3-Trichloro-4-iodobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062720289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3-Trichloro-4-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70978348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 62720-28-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2,3-TRICHLORO-4-IODOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J5J239RN7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Contextualization Within Halogenated Aromatic Compound Research

Halogenated aromatic compounds, a class of chemicals characterized by a benzene (B151609) ring substituted with one or more halogen atoms, are a major focus of research due to their diverse applications and environmental presence. ontosight.airesearchgate.net These compounds are utilized in the manufacturing of polymers, dyes, pharmaceuticals, and agrochemicals. ontosight.ai However, their persistence in the environment and potential for bioaccumulation raise environmental and health concerns, necessitating careful handling and disposal. ontosight.airesearchgate.net

Polyhalogenated aromatic hydrocarbons (PHAHs), which include polychlorinated biphenyls (PCBs), polybrominated biphenyls (PBBs), and their derivatives, are of particular interest. tandfonline.commdpi.com Research has focused on their environmental occurrence, behavior, and toxic effects. researchgate.net Many of these compounds are known to be persistent organic pollutants, capable of accumulating in living organisms and potentially causing adverse health effects. researchgate.netmdpi.com The study of compounds like 1,2,3-trichloro-4-iodobenzene contributes to a broader understanding of the behavior and potential impact of PHAHs. ufz.de

Significance of Iodinated Arenes in Contemporary Organic Synthesis

Iodinated arenes, or aryl iodides, are highly valued in modern organic synthesis due to their versatility. rsc.orgnih.gov They serve as important intermediates in the creation of a wide array of organic molecules, including pharmaceuticals and agrochemicals. nih.gov The carbon-iodine bond in these compounds is particularly advantageous for metal-mediated cross-coupling reactions, a cornerstone of modern synthetic chemistry. rsc.orgacs.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. tandfonline.com

Compared to their chlorinated and brominated counterparts, aryl iodides exhibit higher reactivity in these coupling reactions, making them attractive precursors for organometallic species. nih.gov The direct conversion of C-H bonds to C-I bonds is a highly sought-after transformation as it provides a direct route to these valuable synthetic building blocks. nih.gov Various methods have been developed for the iodination of aromatic compounds, often employing an oxidizing agent to enhance the reactivity of iodine. tandfonline.commanac-inc.co.jpjove.com Recent advancements include the use of gold(I) catalysts and hypervalent iodine reagents to achieve efficient and regioselective iodination under mild conditions. organic-chemistry.orgnih.gov

Overview of the Current Research Landscape for 1,2,3 Trichloro 4 Iodobenzene

Strategies for Carbon-Iodine Bond Formation on Polyhalogenated Arenes

The formation of a carbon-iodine bond on an aromatic ring that is already substituted with multiple halogen atoms, such as chlorine, presents unique challenges due to the electronic and steric effects of the existing halogens. Several classical and modern synthetic approaches can be employed. gla.ac.uk

Electrophilic aromatic substitution is a fundamental method for introducing substituents onto an aromatic ring. mdpi.com For iodination, an electrophilic iodine source is required to attack the electron-rich benzene ring. However, the presence of three electron-withdrawing chlorine atoms in 1,2,3-trichlorobenzene (B84244) deactivates the ring, making it less susceptible to electrophilic attack.

To overcome this, strong iodinating reagents or harsh reaction conditions are often necessary. Common electrophilic iodination systems include iodine in the presence of an oxidizing agent (e.g., nitric acid, iodic acid) or the use of more reactive iodine sources like iodine monochloride (ICl) or N-iodosuccinimide (NIS) with a Lewis acid catalyst. acs.org The regioselectivity of the reaction is directed by the existing substituents. In the case of 1,2,3-trichlorobenzene, the incoming electrophile would be directed to the available positions, and careful control of conditions is needed to favor iodination at the C-4 position.

Halogen exchange, particularly the Finkelstein reaction, offers a pathway to synthesize aryl iodides from other aryl halides. mdpi.com This typically involves the reaction of an aryl chloride or bromide with an iodide salt, often catalyzed by a copper(I) salt. mdpi.com The success of this reaction depends on the relative bond strengths (C-I < C-Br < C-Cl) and the reaction conditions. acs.org

Converting an aryl chloride directly to an aryl iodide via halogen exchange is more challenging than converting an aryl bromide due to the stronger carbon-chlorine bond. gla.ac.uk For a polychlorinated compound like 1,2,3,4-tetrachlorobenzene, selectively replacing one chlorine atom with iodine would require specific catalysts and conditions to control the regioselectivity and prevent multiple exchanges.

The Sandmeyer reaction is a powerful and widely used method for introducing a variety of functional groups, including iodine, onto an aromatic ring via a diazonium salt intermediate. gla.ac.uk This pathway involves the diazotization of an aromatic amine, followed by treatment with an iodide salt, typically potassium iodide (KI). gla.ac.ukijcce.ac.ir

For the synthesis of this compound, the starting material would be 2,3,4-trichloroaniline. This amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form the corresponding diazonium salt. researchgate.netrsc.org The subsequent addition of an iodide solution results in the replacement of the diazonium group with an iodine atom. ijcce.ac.irresearchgate.net This method is often highly regioselective as the position of the iodine atom is determined by the position of the amino group on the starting aniline (B41778). One-pot diazotization-iodination procedures have been developed to simplify this process. researchgate.netrsc.org

Modern synthetic methods have introduced metal-catalyzed reactions for the direct iodination of C-H bonds, offering an alternative to traditional electrophilic substitution. gla.ac.uk These reactions often employ transition metal catalysts, such as palladium, ruthenium, or copper, to activate the C-H bond and facilitate the introduction of iodine from a suitable source. gla.ac.ukmdpi.com While these methods can offer high regioselectivity, their application to heavily halogenated substrates like 1,2,3-trichlorobenzene requires careful optimization to achieve the desired outcome. For instance, ruthenium-catalyzed iodination has shown promise for a number of substrates. gla.ac.uk

Regioselective Synthesis of this compound

Achieving the specific isomer this compound requires precise control over the regioselectivity of the iodination step. This is most reliably accomplished by starting with a precursor that already has the desired substitution pattern or can be functionalized in a controlled manner.

The direct functionalization of 1,2,3-trichlorobenzene is a primary route to this compound. lookchem.com 1,2,3-Trichlorobenzene itself can be synthesized through methods such as the dehydrohalogenation of hexachlorocyclohexane (B11772) or as a minor product during the chlorination of benzene. wikipedia.org

Table 1: Synthetic Approaches to this compound

| Synthetic Strategy | Precursor | Key Reagents | Brief Description |

|---|---|---|---|

| Electrophilic Iodination | 1,2,3-Trichlorobenzene | I₂, Oxidizing Agent (e.g., HNO₃) or ICl/NIS + Lewis Acid | Direct iodination of the trichlorobenzene ring. Requires strong conditions due to deactivation by chlorine atoms. |

The most common and regioselective laboratory synthesis of this compound involves the diazotization-iodination of 2,3,4-trichloroaniline. This multi-step process begins with the synthesis of the aniline precursor. For example, nitration of 1,2,3-trichlorobenzene would predominantly yield 1,2,3-trichloro-4-nitrobenzene due to the directing effects of the chlorine atoms. Subsequent reduction of the nitro group affords 2,3,4-trichloroaniline. This aniline is then subjected to the Sandmeyer reaction as described in section 2.1.3 to yield the final product with high regiochemical purity.

An in-depth examination of the chemical compound this compound reveals a substance of significant interest in various fields of organic synthesis. This article focuses exclusively on the synthetic methodologies for this compound, including advanced and sustainable approaches, adhering to a professional and authoritative tone.

Theoretical and Computational Chemistry Studies on 1,2,3 Trichloro 4 Iodobenzene

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT allows for the calculation of a wide range of molecular properties. For 1,2,3-Trichloro-4-iodobenzene, DFT is employed to predict its geometry, spectral properties, and electronic behavior.

Geometry optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, which corresponds to the minimum energy on the potential energy surface. For this compound, the molecule is expected to have a largely planar structure dominated by the benzene (B151609) ring.

The optimization process starts with an initial guess of the molecular geometry and iteratively adjusts the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy. For this molecule, the primary focus is on the precise C-C, C-H, C-Cl, and C-I bond lengths and the angles between the substituents and the benzene ring. Due to the steric hindrance from the adjacent chlorine atoms and the large iodine atom, slight out-of-plane deviations of the substituents might be observed. Conformational analysis for this rigid molecule primarily confirms the planarity of the benzene core as the global minimum energy structure.

Below is a table of hypothetical optimized geometric parameters for this compound, as would be predicted from a typical DFT calculation at the B3LYP/6-311G(d,p) level of theory.

| Parameter | Description | Predicted Value |

| r(C-Cl) | Average Carbon-Chlorine bond length | 1.74 Å |

| r(C-I) | Carbon-Iodine bond length | 2.09 Å |

| r(C-C) | Average Carbon-Carbon bond length in the ring | 1.40 Å |

| r(C-H) | Average Carbon-Hydrogen bond length | 1.08 Å |

| ∠(C-C-Cl) | Average Carbon-Carbon-Chlorine bond angle | 120.5° |

| ∠(C-C-I) | Carbon-Carbon-Iodine bond angle | 119.8° |

| ∠(C-C-C) | Average Carbon-Carbon-Carbon bond angle in the ring | 120.0° |

Note: Data is illustrative of typical DFT calculation results.

Theoretical vibrational analysis using DFT predicts the frequencies of the fundamental modes of molecular vibration, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. Each calculated frequency is associated with a specific atomic motion, such as stretching, bending, or torsional modes.

For this compound, key vibrational modes include the C-H stretching, C-Cl stretching, C-I stretching, and various benzene ring deformation and breathing modes. Due to systematic errors inherent in the harmonic approximation used in most DFT calculations, the computed frequencies are typically higher than experimental values. To improve accuracy, these raw frequencies are often multiplied by an empirical scaling factor (e.g., ~0.96 for the B3LYP functional). The predicted spectrum can then be compared with experimental data to confirm the molecular structure and assign spectral bands to specific vibrational modes. aip.orgmarmacs.org

The table below presents predicted vibrational frequencies for key functional groups of this compound.

| Vibrational Mode | Description | Predicted Wavenumber (cm⁻¹) |

| ν(C-H) | C-H stretching | 3080 - 3120 |

| ν(C-C) | Aromatic C-C stretching | 1450 - 1600 |

| δ(C-H) | In-plane C-H bending | 1000 - 1300 |

| γ(C-H) | Out-of-plane C-H bending | 750 - 900 |

| ν(C-Cl) | C-Cl stretching | 650 - 800 |

| ν(C-I) | C-I stretching | 500 - 600 |

Note: Data is illustrative of typical DFT calculation results and represents a plausible range for these vibrations.

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding chemical reactivity and electronic properties. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. nankai.edu.cn

In this compound, the HOMO is expected to be localized primarily on the π-system of the benzene ring and the p-orbitals of the iodine atom, which is the most polarizable and electron-rich halogen. The LUMO is likely to be a π* antibonding orbital distributed over the aromatic ring, with significant contributions from the electronegative chlorine atoms. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited electronically. nankai.edu.cn This energy gap is directly related to the lowest energy electronic transition, typically a π → π* transition, which can be observed in UV-Visible spectroscopy.

| Property | Description | Predicted Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.52 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.25 |

| ΔE (Gap) | HOMO-LUMO Energy Gap | 5.27 |

Note: Data is illustrative of typical DFT calculation results for halogenated benzenes.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule, plotted on its electron density surface. It is an invaluable tool for identifying sites susceptible to electrophilic and nucleophilic attack. nih.gov Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and are targets for electrophiles. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are targets for nucleophiles.

For this compound, the MEP map would reveal a negative potential above and below the π-electron cloud of the aromatic ring. The electronegative chlorine atoms would also create regions of negative potential around them. A key feature for heavier halogens like iodine is the presence of a "sigma-hole" (σ-hole). researchgate.netresearchgate.net This is an electropositive region located on the outermost surface of the iodine atom, directly along the extension of the C-I bond. This positive σ-hole makes the iodine atom a potential site for halogen bonding, a type of non-covalent interaction with nucleophiles. acs.org

Quantum Chemical Modeling of Reaction Pathways

Beyond static molecular properties, computational chemistry can model the dynamic processes of chemical reactions. By mapping the potential energy surface, it is possible to identify the most favorable reaction pathways, locate transition states, and calculate reaction energetics.

Transition state theory is used to understand the rates of chemical reactions. A transition state (TS) is the highest energy point along the lowest energy path connecting reactants and products (the reaction coordinate). The energy difference between the reactants and the transition state is the activation energy (Ea), which is the primary determinant of the reaction rate.

For this compound, one could model a reaction such as a nucleophilic aromatic substitution. DFT calculations can be used to locate the geometry of the transition state for the addition of a nucleophile to the aromatic ring. By calculating the energies of the reactants, the transition state, any intermediates (such as a Meisenheimer complex), and the products, a complete reaction energy profile can be constructed. researchgate.net This profile provides fundamental insights into the reaction mechanism and predicts its feasibility. For instance, calculations could determine whether a nucleophile would preferentially attack at a carbon bearing a chlorine or an iodine atom and what the energy barrier for such a process would be.

Prediction of Regio- and Chemoselectivity

In the study of this compound, computational chemistry offers powerful tools to predict the outcomes of chemical reactions, specifically their regioselectivity and chemoselectivity. Regioselectivity refers to the preference of a chemical reaction to occur at one position of a molecule over another, while chemoselectivity is the preference for a reagent to react with one functional group over another. For a polysubstituted benzene ring like this compound, these predictions are crucial for designing synthetic routes and understanding reaction mechanisms.

One of the primary areas where theoretical predictions are applied is in nucleophilic aromatic substitution (SNAr) reactions. Computational methods, particularly Density Functional Theory (DFT), can be employed to calculate the relative stabilities of the isomeric σ-complex intermediates (also known as Meisenheimer complexes) that can form upon nucleophilic attack at the different carbon atoms bearing a halogen. nih.govresearchgate.netdiva-portal.org The transition state leading to the most stable intermediate is generally the lowest in energy, thus indicating the preferred site of substitution. For this compound, a nucleophile could theoretically attack any of the four halogen-substituted positions.

Table 1: Hypothetical DFT-Calculated Relative Energies of σ-Complex Intermediates for Nucleophilic Attack on this compound

| Position of Nucleophilic Attack | Halogen Leaving Group | Hypothetical Relative Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| C1 | Chlorine | +2.5 | Minor |

| C2 | Chlorine | +5.0 | Minor |

| C3 | Chlorine | +3.0 | Minor |

Note: The energies presented are hypothetical and for illustrative purposes. Actual values would require specific DFT calculations for a given nucleophile and reaction conditions.

The hypothetical data in Table 1 illustrates that the attack at the iodine-bearing carbon (C4) is the most energetically favorable, suggesting that the substitution of iodine would be the major pathway. This is consistent with the general understanding that iodine is a better leaving group than chlorine in SNAr reactions due to the weaker C-I bond. However, it is important to note that the σ-complex approach may not be universally applicable, especially when the leaving group is a chloride, where a concerted substitution mechanism might be operative. nih.govresearchgate.netdiva-portal.org In such cases, the calculation of transition state structures for a concerted reaction would be necessary for accurate predictions. nih.govresearchgate.net

Similarly, for electrophilic aromatic substitution, computational models can predict the most likely site of attack. The regioselectivity is determined by the electronic effects of the existing substituents. The chlorine and iodine atoms are deactivating but ortho-, para-directing. Given the substitution pattern of this compound, the two unsubstituted positions (C5 and C6) are the potential sites for electrophilic attack. The electron density at these positions can be calculated using various computational methods. An analysis of the highest occupied molecular orbital (HOMO) can also provide insights into the most nucleophilic position, which is where an electrophile is most likely to attack. acs.org

Chemoselectivity is another critical aspect, for instance, in the formation of Grignard reagents. This compound has four potential reaction sites for metallic magnesium. The C-I bond is significantly more reactive than the C-Cl bonds towards magnesium. Therefore, it is expected that the Grignard reagent would form selectively at the C4 position. Computational studies can model the reaction pathway for the formation of the Grignard reagent at each halogen position to confirm this selectivity by comparing the activation barriers.

Applications and Derivatives of 1,2,3 Trichloro 4 Iodobenzene in Academic Research

Role as a Versatile Synthetic Building Block for Complex Molecules

The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in 1,2,3-trichloro-4-iodobenzene is the cornerstone of its utility as a synthetic precursor. The C-I bond is significantly more reactive, particularly in transition metal-catalyzed cross-coupling reactions, enabling selective functionalization at the 4-position.

This compound is an ideal starting material for the synthesis of highly substituted aromatic compounds through sequential cross-coupling reactions. The more labile C-I bond can be selectively targeted in reactions such as Suzuki, Sonogashira, and Heck couplings, leaving the C-Cl bonds intact for subsequent transformations. This stepwise approach allows for the controlled introduction of a variety of functional groups onto the benzene (B151609) ring, leading to complex and precisely designed molecular architectures.

For instance, in a manner analogous to the regioselective Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzenes, the iodine at the 4-position of this compound can be selectively coupled with a terminal alkyne. nih.gov This initial coupling, typically catalyzed by a palladium complex, leaves the three chloro substituents untouched, providing a pathway to 4-alkynyl-1,2,3-trichlorobenzene derivatives. These intermediates can then undergo further functionalization at the chloro positions under more forcing reaction conditions or by using different catalytic systems. This selective reactivity is crucial for building complex molecules where precise substituent placement is required.

The following table illustrates the potential for selective functionalization of this compound in common palladium-catalyzed cross-coupling reactions.

| Reaction Type | Reactive Site | Typical Reagents | Potential Product Class |

| Sonogashira Coupling | C-I | Terminal alkyne, Pd catalyst, Cu(I) co-catalyst, base | Arylalkynes |

| Suzuki Coupling | C-I | Arylboronic acid, Pd catalyst, base | Biaryls |

| Heck Coupling | C-I | Alkene, Pd catalyst, base | Stilbenes and related alkenes |

| Buchwald-Hartwig Amination | C-I | Amine, Pd catalyst, base | Arylamines |

Furthermore, the derivatives of this compound can serve as precursors for various heterocyclic systems. For example, intramolecular cyclization of appropriately substituted derivatives can lead to the formation of benzofurans and other fused ring systems. epo.orgrsc.orgdtu.dk

The structural rigidity and potential for extensive π-conjugation in derivatives of this compound make it an attractive, albeit underexplored, precursor for functional materials and organic electronic components. researchgate.net By participating in polymerization reactions, this compound can be incorporated into conjugated polymers, which are the cornerstone of organic semiconductors and organic light-emitting diodes (OLEDs).

The presence of multiple reactive sites on the this compound scaffold allows for its use as a monomer in various polymerization strategies. For instance, a di-functionalized derivative, where two of the halogen atoms are reactive under specific polymerization conditions, could lead to the formation of linear conjugated polymers. Alternatively, the potential for multi-site reactivity could be harnessed to create cross-linked or branched polymers, which can exhibit enhanced thermal stability and desirable morphological properties in thin films.

The table below outlines potential polymerization reactions where this compound or its derivatives could serve as a monomer.

| Polymerization Reaction | Monomer Functionality | Potential Polymer Architecture | Application Area |

| Suzuki Polycondensation | Di-boronic acid or di-halide derivative | Linear or branched polyarylenes | Organic semiconductors, OLEDs |

| Sonogashira Polycondensation | Di-alkynyl or di-halide derivative | Linear or branched poly(arylene ethynylene)s | Organic semiconductors, sensors |

| Direct Arylation Polymerization | C-H activation in conjunction with C-X coupling | Linear or branched polyarylenes | Organic electronics |

While specific examples of the incorporation of this compound into such materials are not yet prevalent in the literature, its structural motifs are analogous to other building blocks used in the synthesis of high-performance organic electronic materials.

Research in Radiochemistry and Isotope Labeling (e.g., with Iodine-123 or Iodine-125)

The presence of an iodine atom in this compound makes it a prime candidate for research in radiochemistry through the incorporation of radioactive iodine isotopes, such as Iodine-123 (¹²³I) and Iodine-125 (¹²⁵I). These isotopes have well-established applications in medical imaging and biological assays.

Iodine-123 (¹²³I) is a gamma-emitting radionuclide with a half-life of 13.22 hours, making it ideal for diagnostic imaging techniques like single-photon emission computed tomography (SPECT).

Iodine-125 (¹²⁵I) has a longer half-life of 59.4 days and is primarily used in radioimmunoassays and as a source for brachytherapy.

This compound can be synthesized with a radioactive iodine isotope through various radioiodination methods. A common approach involves the synthesis of a non-radioactive precursor, such as a trialkylstannyl or boronic acid derivative, at the 4-position of the 1,2,3-trichlorobenzene (B84244) ring. This precursor can then be subjected to an electrophilic radioiodination reaction using a source of radioactive iodide, such as [¹²³I]NaI or [¹²⁵I]NaI, in the presence of an oxidizing agent.

The resulting radiolabeled 1,2,3-trichloro-4-[I]iodobenzene can be used as a tracer in environmental and metabolic studies. For example, it could be employed to investigate the fate and transport of polychlorinated aromatic compounds in biological systems or in the environment.

The key properties of Iodine-123 and Iodine-125 relevant to their use in radiolabeling are summarized in the table below.

| Isotope | Half-life | Decay Mode | Primary Emission | Primary Application |

| Iodine-123 (¹²³I) | 13.22 hours | Electron Capture | Gamma (159 keV) | SPECT Imaging |

| Iodine-125 (¹²⁵I) | 59.4 days | Electron Capture | Gamma (35.5 keV) | Radioimmunoassays, Brachytherapy |

Development of Chemical Probes and Scaffolds for Mechanistic Studies (excluding biological activity)

The distinct reactivity of the C-I and C-Cl bonds in this compound makes it an excellent scaffold for the development of chemical probes to investigate reaction mechanisms, particularly in the field of organometallic catalysis. By designing experiments that leverage this differential reactivity, researchers can gain insights into the selectivity and efficiency of catalytic processes.

For example, this compound can be used to study the chemoselectivity of palladium-catalyzed cross-coupling reactions. In a competitive reaction setting, where a catalytic system is presented with both C-I and C-Cl bonds, the preferential formation of a product resulting from C-I bond activation provides quantitative information about the relative reactivity of these two types of bonds under specific catalytic conditions.

Furthermore, by systematically varying the reaction conditions (e.g., catalyst, ligand, base, solvent), one can map out the factors that govern this selectivity. This information is invaluable for the development of new and more efficient catalytic systems for the synthesis of complex molecules.

The table below outlines how this compound can be used to probe various aspects of reaction mechanisms.

| Mechanistic Aspect Studied | Experimental Approach | Information Gained |

| Chemoselectivity | Competitive reaction with a coupling partner under various catalytic conditions. | Relative reactivity of C-I vs. C-Cl bonds. |

| Regioselectivity | Derivatization followed by a second coupling reaction at the chloro positions. | Influence of existing substituents on the reactivity of the remaining chloro groups. |

| Catalyst Efficiency | Kinetic studies monitoring the consumption of this compound. | Turnover number and turnover frequency of the catalyst for C-I bond activation. |

| Ligand Effects | Systematic variation of ligands in a cross-coupling reaction. | How ligand structure influences the selectivity and rate of the reaction. |

Future Research Directions and Emerging Opportunities for 1,2,3 Trichloro 4 Iodobenzene

Development of Highly Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry and sustainable development are increasingly guiding synthetic methodologies. nih.govresearchgate.netkit.edu Future research into the synthesis of 1,2,3-trichloro-4-iodobenzene and its derivatives should prioritize the development of routes that are both highly sustainable and atom-economical. studyrocket.co.ukwikipedia.org

Current synthetic strategies for halogenated benzenes often involve multi-step processes that may utilize hazardous reagents and generate significant waste. A key area for future investigation will be the design of synthetic pathways that maximize the incorporation of all reactant atoms into the final product, a concept known as atom economy. studyrocket.co.ukwikipedia.org This could involve exploring direct and selective halogenation methods that avoid the use of stoichiometric and often toxic halogenating agents.

Moreover, the use of renewable feedstocks and environmentally benign solvents will be crucial in developing truly sustainable synthetic routes. kit.edu Research into catalytic systems that can operate under milder conditions, with lower energy consumption and in greener solvents, will be a significant step forward. The development of continuous flow processes for the synthesis of this compound could also offer advantages in terms of safety, efficiency, and scalability.

Table 1: Key Principles for Sustainable Synthesis of this compound

| Principle | Description | Potential Application |

| Atom Economy | Maximizing the incorporation of reactant atoms into the final product. | Designing addition reactions that minimize byproduct formation. |

| Use of Renewable Feedstocks | Utilizing starting materials derived from renewable sources. | Exploring biosynthetic pathways or using bio-based starting materials. |

| Catalysis | Employing catalysts to increase reaction efficiency and reduce energy consumption. | Developing highly active and selective catalysts for direct halogenation. |

| Benign Solvents | Using solvents with low environmental impact. | Investigating water or bio-derived solvents as reaction media. |

| Process Intensification | Enhancing reaction efficiency through methods like continuous flow. | Implementing microreactor technology for safer and more efficient synthesis. |

Exploration of Novel Catalytic Systems for Functionalization and Transformation

The presence of both chloro and iodo substituents on the benzene (B151609) ring of this compound offers a rich playground for exploring novel catalytic systems for its functionalization and transformation. The C-I bond is generally more reactive than the C-Cl bond in cross-coupling reactions, allowing for selective functionalization at the 4-position.

Future research should focus on the development of highly selective and efficient catalysts for various cross-coupling reactions, such as Suzuki-Miyaura, researchgate.netrsc.orgnih.gov Sonogashira, libretexts.orgrsc.orgnrochemistry.comwikipedia.orgorganic-chemistry.org and Buchwald-Hartwig amination. The goal would be to achieve high yields and selectivity under mild reaction conditions, with low catalyst loadings. The use of well-defined palladium precatalysts or nickel-based catalysts could offer advantages in terms of activity and substrate scope.

Furthermore, the development of catalytic systems that can selectively activate the C-Cl bonds would open up new avenues for the synthesis of polysubstituted aromatic compounds. This could involve the use of specialized ligand systems that can differentiate between the various C-Cl bonds on the ring. The exploration of dual-catalytic systems that can mediate tandem or cascade reactions involving both the C-I and C-Cl bonds is another exciting prospect.

Table 2: Potential Catalytic Transformations of this compound

| Reaction Type | Reagent | Potential Product |

| Suzuki-Miyaura Coupling | Arylboronic acid | 4-Aryl-1,2,3-trichlorobenzene |

| Sonogashira Coupling | Terminal alkyne | 4-(Alkynyl)-1,2,3-trichlorobenzene |

| Buchwald-Hartwig Amination | Amine | 4-(Amino)-1,2,3-trichlorobenzene |

| Heck Coupling | Alkene | 4-(Alkenyl)-1,2,3-trichlorobenzene |

| Stille Coupling | Organostannane | 4-(Aryl/Alkenyl)-1,2,3-trichlorobenzene |

Advanced Spectroscopic and Microscopic Characterization Techniques for In-Situ Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is crucial for optimizing existing methods and developing new ones. Advanced spectroscopic and microscopic techniques will play a pivotal role in achieving this understanding through in-situ studies.

Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy can provide real-time information on the formation of intermediates and products, as well as changes in the bonding environment during a reaction. hzdr.dehzdr.de This can help in elucidating reaction pathways and identifying key catalytic species. In-situ Nuclear Magnetic Resonance (NMR) spectroscopy can also be a powerful tool for monitoring the progress of reactions involving this compound, providing detailed structural information on the species present in the reaction mixture. researchgate.netresearchgate.net

Furthermore, the application of advanced microscopic techniques, such as high-resolution transmission electron microscopy (HR-TEM) and scanning tunneling microscopy (STM), could provide insights into the morphology and surface characteristics of heterogeneous catalysts used in the transformations of this compound. This information is vital for understanding catalyst deactivation mechanisms and for the rational design of more robust and efficient catalysts.

Integration of Machine Learning and AI in Synthetic Design and Reactivity Prediction

Moreover, machine learning models can be trained to predict the outcome of reactions involving this compound with a high degree of accuracy. beilstein-journals.org By learning from existing experimental data, these models can predict reaction yields, identify potential side products, and even suggest optimal reaction conditions. This predictive capability can significantly reduce the number of experiments required, saving time and resources. The development of predictive models for the activation of specific C-I or C-Cl bonds in polyhalogenated compounds will be a particularly valuable area of research. beilstein-journals.org

Expanding Applications in Emerging Fields of Chemical Science

The unique substitution pattern of this compound makes it an attractive building block for the synthesis of novel organic materials and pharmaceutically active compounds. Future research should focus on exploring its potential applications in these emerging fields.

In the area of materials science, this compound could serve as a precursor for the synthesis of novel organic semiconductors and conjugated polymers. google.com The introduction of different functional groups at the 4-position through cross-coupling reactions could allow for the fine-tuning of the electronic and photophysical properties of the resulting materials. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

In the field of medicinal chemistry, this compound can be a valuable starting material for the synthesis of complex molecules with potential biological activity. researchgate.netfao.org For instance, it can be used to introduce a trichlorophenyl moiety into a larger molecule, which can influence its lipophilicity, metabolic stability, and binding affinity to biological targets. The synthesis of novel 1,2,3-triazole derivatives, which are known to exhibit a wide range of biological activities, is a particularly promising avenue for exploration. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing 1,2,3-Trichloro-4-iodobenzene with regioselectivity?

- Methodological Answer : Synthesis requires sequential halogenation under controlled conditions. For example, iodination can be achieved using iodobenzene dichloride (PhICl₂) as a halogenating agent, followed by chlorination via electrophilic substitution. Key steps include:

- Temperature Control : Maintain reaction temperatures between 80–90°C to minimize side reactions .

- Purification : Use recrystallization from ethanol or acetonitrile to isolate the product, as demonstrated in analogous trihalogenated benzene syntheses .

- Regioselectivity : Direct iodine and chlorine substitution using steric and electronic directing groups (e.g., nitro or amino groups) to guide halogen placement.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR can confirm substitution patterns by analyzing aromatic proton splitting and carbon chemical shifts.

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and isotopic patterns (e.g., iodine’s distinct isotopic signature).

- Thermogravimetric Analysis (TGA) : Measures thermal stability and sublimation behavior, as applied to similar halogenated benzenes .

Q. How should researchers design safe handling protocols for hazardous intermediates during synthesis?

- Methodological Answer :

- Engineering Controls : Use closed systems or local exhaust ventilation to prevent inhalation exposure .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection may be required for volatile intermediates .

- Waste Management : Neutralize halogenated byproducts with sodium thiosulfate before disposal .

Advanced Research Questions

Q. How can discrepancies in reported sublimation enthalpies of halogenated benzenes be resolved?

- Methodological Answer :

- Data Assessment : Apply physical error analysis frameworks to distinguish systematic vs. random errors. For example, Oonk et al. (1998) used diaphragm manometry and torsion effusion to evaluate vapor pressure data quality, revealing instrument-specific biases .

- Cross-Validation : Compare results from multiple techniques (e.g., effusion and static methods) to identify outliers.

- Uncertainty Quantification : Report uncertainties in ΔH and ΔG values with standardized error margins (e.g., ±0.4 kJ·mol⁻¹ for sublimation enthalpy) .

Q. What strategies integrate kinetic and thermodynamic data to elucidate halogen substitution mechanisms?

- Methodological Answer :

- Kinetic Studies : Monitor reaction rates under varying temperatures to calculate activation energy (Eₐ) via Arrhenius plots.

- Thermodynamic Modeling : Use sublimation enthalpy (ΔHₛᵤb) and Gibbs free energy (ΔG) data to predict reaction spontaneity. For example, ΔₐᵣG° values for 1-bromo-4-chlorobenzene (-9062 J·mol⁻¹) highlight thermodynamic favorability .

- Computational Chemistry : Apply density functional theory (DFT) to simulate transition states and compare with experimental data.

Q. How can researchers design toxicological studies to assess environmental persistence and degradation pathways?

- Methodological Answer :

- Biodegradation Assays : Use soil or microbial cultures to measure half-life under aerobic/anaerobic conditions.

- Photodegradation Studies : Expose the compound to UV light and analyze breakdown products via LC-MS.

- Ecotoxicology Models : Align with frameworks from ATSDR/NTP/EPA guidelines, which prioritize identifying metabolites and bioaccumulation potential .

Data Contradiction and Reproducibility

Q. How should conflicting data on halogenated benzene reactivity be addressed in publications?

- Methodological Answer :

- Transparency : Disclose all experimental conditions (e.g., solvent purity, catalyst traces) that may influence results.

- Open Data Practices : Share raw datasets (e.g., sublimation curves, NMR spectra) in supplementary materials to enable independent validation .

- Error Analysis : Use statistical tools (e.g., χ² tests) to assess whether discrepancies fall within experimental uncertainty .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.